1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine
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Description
Scientific Research Applications
Antihypertensive Agents
A study by Chern et al. (1993) synthesized a series of compounds as conformationally restricted analogues of SGB-1534 and ketanserin for evaluation as alpha-antagonists and antihypertensive agents. These compounds showed high binding affinity for alpha 1-adrenoceptor, demonstrating potential as antihypertensive agents due to their alpha 1-adrenoceptor affinity/selectivity in vitro and duration of antihypertensive action in vivo (Chern et al., 1993).
Antimicrobial Agents
Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives evaluated for their antimicrobial activity against various bacterial and fungal strains, indicating the potential of these compounds as antimicrobial agents (Patel, Kumari, & Patel, 2012).
Tuberculostatic Activity
Research by Foks et al. (2004) focused on the synthesis and tuberculostatic activity of certain derivatives, suggesting their potential application in treating tuberculosis. The compounds displayed minimum inhibiting concentrations (MIC) within 25 - 100 mg/ml, offering insights into the development of new tuberculostatic agents (Foks et al., 2004).
Spectroscopic and Structural Studies
A study by Iriepa and Bellanato (2013) on tri-substituted ureas derived from N-methylpiperazine provided valuable data on the spectroscopic, structural, and conformational characteristics of these compounds, contributing to the understanding of their chemical properties (Iriepa & Bellanato, 2013).
Anticancer Agents
Gomha, Salah, and Abdelhamid (2014) explored the synthesis and biological evaluation of some novel thiadiazoles and thiazoles incorporating pyrazole moiety as anticancer agents, indicating their potential efficacy against breast carcinoma cell lines (Gomha, Salah, & Abdelhamid, 2014).
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4S/c1-17-7-9-24(10-8-17)20-21-15-19(25-20)16-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-6,15,17H,7-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGLZZWVNNQKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(S2)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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